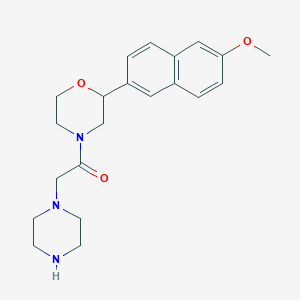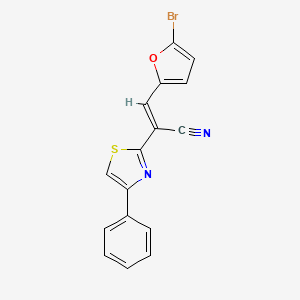![molecular formula C24H16BrN3O3 B5409020 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5409020.png)
1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one, commonly known as BRD7929, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a small molecule inhibitor that selectively targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disorders. In
Applications De Recherche Scientifique
BRD7929 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and cardiovascular disorders. In cancer research, 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one inhibitors have shown promising results in preclinical studies as a potential therapy for various types of cancer, including leukemia, lymphoma, and solid tumors. This compound inhibitors have been shown to inhibit the expression of oncogenes and induce apoptosis in cancer cells. Inflammation is another field where this compound inhibitors have shown potential as a therapeutic target. This compound inhibitors have been shown to regulate the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In cardiovascular disorders, this compound inhibitors have been shown to reduce atherosclerosis and arterial inflammation.
Mécanisme D'action
BRD7929 selectively targets the 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one family of proteins, which are epigenetic readers that recognize acetylated lysine residues on histones. This compound proteins play a crucial role in gene transcription regulation, and their dysregulation has been linked to various diseases. BRD7929 binds to the bromodomain of this compound proteins, preventing their interaction with acetylated lysine residues and inhibiting their function. This leads to a reduction in the expression of oncogenes, pro-inflammatory cytokines, and chemokines.
Biochemical and Physiological Effects:
BRD7929 has been shown to have various biochemical and physiological effects. In cancer cells, BRD7929 has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, BRD7929 has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In cardiovascular disorders, BRD7929 has been shown to reduce atherosclerosis and arterial inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRD7929 in lab experiments is its specificity towards the 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one family of proteins. This allows for selective inhibition of this compound proteins without affecting other epigenetic readers. However, one limitation of using BRD7929 is its low solubility, which can lead to issues with dosing and delivery.
Orientations Futures
There are several future directions for research on BRD7929. One direction is to explore the potential of 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one inhibitors as a therapy for various types of cancer. Another direction is to investigate the role of this compound inhibitors in inflammation and cardiovascular disorders. Additionally, there is a need to develop more potent and selective this compound inhibitors with improved pharmacokinetic properties. Finally, there is a need to investigate the potential of this compound inhibitors in combination with other therapies for various diseases.
Méthodes De Synthèse
The synthesis of BRD7929 involves a multi-step process that starts with the reaction of 4-bromoaniline with 3-nitrobenzaldehyde to form 1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one. This intermediate is then reacted with phenylhydrazine to form 1-(4-bromophenyl)-3-[3-(phenylhydrazono)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one. Finally, the compound is subjected to a Wittig reaction with triphenylphosphine and benzaldehyde to form the desired product, BRD7929.
Propriétés
IUPAC Name |
(Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O3/c25-20-12-9-17(10-13-20)23(29)14-11-19-16-27(21-6-2-1-3-7-21)26-24(19)18-5-4-8-22(15-18)28(30)31/h1-16H/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIJZSYIHOBEHI-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(5-chloro-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5408937.png)
![6-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5408943.png)


![3-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5408962.png)
![4-(4-methylbenzyl)-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5408969.png)
![4-{[2-(2-isopropylpyrimidin-4-yl)-1H-imidazol-1-yl]methyl}-1-methylpiperidin-4-ol](/img/structure/B5408970.png)


![N-(3-fluoro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408995.png)
![6-methyl-3-[(3-methyl-2-buten-1-yl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5408998.png)
![N-(4-{2-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-yl]-2-oxoethoxy}phenyl)propanamide](/img/structure/B5409013.png)
![methyl 4-[({2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5409017.png)
![3-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5409034.png)